molecular formula C9H11BrO B1267433 2-(2-Bromophenyl)propan-2-ol CAS No. 7073-69-0

2-(2-Bromophenyl)propan-2-ol

Cat. No. B1267433
CAS RN: 7073-69-0
M. Wt: 215.09 g/mol
InChI Key: TXQKNSQVEWHJAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 2-(2-Bromophenyl)propan-2-ol and related compounds typically involves catalyzed reactions such as the Claisen-Schmidt condensation. For example, Salian et al. (2018) synthesized chalcone derivatives, which are closely related to 2-(2-Bromophenyl)propan-2-ol, using a base-catalyzed Claisen-Schmidt condensation reaction, highlighting the synthetic routes available for such bromophenyl compounds (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds indicates significant interactions that stabilize their configuration. For instance, Fun et al. (2010) described the crystal structure of a dibromo compound with a 2-bromophenyl group, showcasing the planarity of the oxadiazole ring and the intermolecular hydrogen bonds forming ribbons in the crystal structure (Fun et al., 2010). These structural analyses are crucial for understanding the physical properties and reactivity of 2-(2-Bromophenyl)propan-2-ol.

Chemical Reactions and Properties

The chemical reactivity of 2-(2-Bromophenyl)propan-2-ol can be explored through its participation in various reactions, such as those leading to the formation of isochromans when treated with hydriodic acid or iodine, as demonstrated by Kobayashi et al. (2010) (Kobayashi et al., 2010). These reactions highlight the compound's versatility in synthetic chemistry.

Physical Properties Analysis

The physical properties of 2-(2-Bromophenyl)propan-2-ol and similar compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Research by Muñoz-Muñoz et al. (2018) on the propan-2-ol + water mixture provides insight into hydrogen bonding and molecular interactions, which are relevant for understanding the solubility and phase behavior of bromophenyl compounds (Muñoz-Muñoz et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from studies on similar bromophenyl compounds. For example, the study by Samec and Bäckvall (2002) on the transfer hydrogenation of imines by propan-2-ol, catalyzed by ruthenium complexes, reveals aspects of the reactivity of propan-2-ol derivatives, which could extend to 2-(2-Bromophenyl)propan-2-ol (Samec & Bäckvall, 2002).

Scientific Research Applications

Synthesis and Biological Examination

  • Synthesis and Anesthetic Potential : A study explored the synthesis and biological evaluation of compounds, including 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino)propan-1-ol methiodide, as potential intravenous anesthetics (Stenlake, Patrick, & Sneader, 1989).

Biofuel Production

  • Lipase-mediated Biodiesel Production : Research demonstrated the use of propan-2-ol as an acyl acceptor in the lipase-catalyzed production of biodiesel from various vegetable oils (Modi, Reddy, Rao, & Prasad, 2006).

Chemical Reactions and Solvent Effects

  • Nucleophilic Substitution Reactions : The kinetics of nucleophilic substitution reactions of 2-bromo-5-nitrothiophene with piperidine were analyzed in a solvent mixture of propan-2-ol, revealing the impact of solvent polarity and hydrogen bonding (Harifi‐Mood, Rahmati, & Gholami, 2011).

Catalysis and Decomposition Studies

Chemical Synthesis and Characterization

Zeolite-Based Catalysis

  • Propan-2-ol Conversion on Zeolites : A study focused on the conversion of propan-2-ol on zeolites HY and LaNaY, utilizing gas chromatography and in situ MAS NMR spectroscopy (Hunger & Horvath, 1997).

Safety and Efficacy in Flavorings

  • Flavorings Safety and Efficacy : An opinion on the safety and efficacy of various alcohols and esters, including 2-methyl-1-phenylpropan-2-ol, as flavorings for animal species was provided (Westendorf, 2012).

Chemical Transformations and Applications

  • Intramolecular Arylation : A method for intramolecular Pd-mediated α-arylation leading to 4-aryl-2-naphthols was developed using 1-aryl-1-(2-bromophenyl)but-2-yn-1-ols (Aiken, Armitage, Gabbutt, & Heron, 2015).

Antimicrobial Agents

  • Synthesis of Antimicrobial Agents : The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents were investigated, starting from compounds like 2-(4-bromo phenyl) methyl cyanide (Doraswamy & Ramana, 2013).

Safety And Hazards

2-(2-Bromophenyl)propan-2-ol is classified as Acute Tox. 3 Oral . It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing vapors and contact with skin and eyes .

Future Directions

As a synthetic intermediate, 2-(2-Bromophenyl)propan-2-ol has potential applications in the synthesis of various organic compounds, including pharmaceuticals, pesticides, fragrances, and dyes . Its use as a surfactant and cosolvent also suggests potential applications in industries that require these properties .

properties

IUPAC Name

2-(2-bromophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQKNSQVEWHJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10317217
Record name 2-(2-bromophenyl)propan-2-ol
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Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)propan-2-ol

CAS RN

7073-69-0
Record name 7073-69-0
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Record name 2-(2-bromophenyl)propan-2-ol
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Record name 2-(2-bromophenyl)propan-2-ol
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Synthesis routes and methods I

Procedure details

To a solution of methyl 2-bromobenzoate (20.76 g, 96 mmol) in 120 mL of anhydrous ether under Argon at 0° C. was slowly added methylmagnesium bromide (77 mL, 3.26 M) at a rate that the internal temperature of the mixture was below 20° C. A white suspension resulted, and the mixture was stirred at room temperature for 2 h. The mixture was cooled in an ice-water bath. To the reaction mixture was very slowly added hydrochloric acid (400 mL, 0.5 M). The pH of the final mixture was adjusted to less than about 6 with few drops of 2M hydrochloric acid. The layers were separated, and the aqueous layer was extracted twice with ether. The organic layers were combined and dried over magnesium sulfate. The organic fraction was filtered, and the filtrate was concentrated to yield the title compound as a pale yellow liquid, which was distilled under vacuum to afford the title Compound 10d as a colorless liquid (16.9 g, 82%, b.p. about 65-70° C./0.3 mmHg). 1H NMR (400 MHz, CDCl3) δ (ppm): 7.67 (dd, 1H, J=1.7, 7.9 Hz), 7.58 (dd, 1H, J=1.3, 7.9 Hz), 7.30 (ddd, 1H, J=1.4, 7.4, 7.9 Hz), 7.10 (ddd, 1H, J=1.7, 7.4, 7.8 Hz), 2.77 (br s, 1H), 1.76 (s, 6H).
Quantity
20.76 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
120 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a stirring solution of methyl 2-bromobenzoate (XCIV) (5 g, 0.0233 mol) in THF (30 mL) under argon at 0° C. was added dropwise MeMgBr (19.4 mL, 0.058 mol), maintaining the temperature in the range of −5 to 0° C. The reaction mixture was stirred at 0° C. for 1 hour and then at room temperature overnight. The mixture was cooled to 0° C. and 1M aqueous HCl (35 mL) was added, maintaining the temperature below 5° C., after which it was allowed to reach room temperature and was stirred for 30 minutes. To this mixture EtOAc (35 mL) was added and after stirring for 5 minutes a white precipitate was removed by filtration through a Celite pad. The layers were separated and the aqueous layer was extracted with EtOAc. The combined organic fractions were concentrated, washed with brine and dried over MgSO4. Crude XCV was purified by silica gel chromatography using DCM then DCM/MeOH 300/1 to give 2-(2-bromophenyl)propan-2-ol (XCV) as a light yellow oil (4.55 g; 21.2 mmol, 91% yield). 1H NMR (CDCl3) δ ppm 1.75 (s, 6H), 2.85 (brs, 1H), 7.09 (td, J=7 Hz, J=2 Hz, 1H), 7.29 (td, J=7 Hz, J=1 Hz, 1H), 7.58 (dd, J=7, J=1, 1H), 7.67 (dd J=7, J=2, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a nitrogen atmosphere, 49.5 mL of 3.0 M methylmagnesium bromide-diethyl ether solution was dropwise added to tetrahydrofuran (200 mL) solution of 10.7 g of methyl 2-bromobenzoate with cooling with ice. This was stirred at that temperature for 15 minutes, and then stirred at room temperature for 6 days. Aqueous saturated ammonium chloride solution was added to the reaction liquid, and extracted with diethyl ether. The diethyl ether layer was washed with saturated saline water, and then dried with anhydrous magnesium sulfate. The solvent was evaporated off under reduced pressure, and the residue was separated and purified through silica gel column chromatography (hexane/ethyl acetate=9/1) to obtain 7.4 g of the entitled compound.
Name
methylmagnesium bromide diethyl ether
Quantity
49.5 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
S Bollikonda, S Mohanarangam, RR Jinna… - The Journal of …, 2015 - ACS Publications
A formal synthesis of the antiasthma drug montelukast sodium is described, wherein the key chiral diol intermediate was accessed with greater convergence of the C–C bond-forming …
Number of citations: 19 pubs.acs.org
C Shekhar, G Satyanarayana - ChemistrySelect, 2023 - Wiley Online Library
Herein, a sequential one‐pot process is described for accessing 9,9‐disubstituted‐9H‐fluorenes via the formation of a dual C−C bond, and this protocol is successfully extended to the …
S Gruber, SM Ametamey, R Schibli - Chemical Communications, 2018 - pubs.rsc.org
We have found that cyclic perfluorinated iodanes react with electrophiles (E+ = Br, Cl, F, I) to afford perfluorinated E–RF compounds. This reactivity is unexpected since cyclic …
Number of citations: 3 pubs.rsc.org
KM Wells, SJ Mehrman, AF Abdel-Magid… - … Process Research & …, 2015 - ACS Publications
The process development of Mavatrep (1), a potent transient receptor potential vanilloid-1 (TRPV1) antagonist, is described. The two key synthetic transformations are the synthesis of (E…
Number of citations: 4 pubs.acs.org
J Nandi - 2014 - core.ac.uk
An efficient CuI/1, 10-phenanthrolinecatalysed hydroxylation of α, α-dialkyl-(2-bromoaryl) methanols to α, α-dialkyl-(2-hydroxyaryl) methanols has been achieved. The synthesis of these …
Number of citations: 4 core.ac.uk
E Buxaderas, DA Alonso… - Advanced Synthesis & …, 2014 - Wiley Online Library
The palladium‐catalyzed synthesis of dihydroisobenzofurans has been performed by sequential Sonogashira cross‐coupling/cyclization reactions between terminal alkynes and 2‐(…
Number of citations: 19 onlinelibrary.wiley.com
N Della Ca, M Fontana, D Xu, M Cremaschi… - Tetrahedron, 2015 - Elsevier
Developments are reported in the catalytic synthesis of biaryls containing an ortho-carbaldehyde or 6H-dibenzopyrans in the presence of palladium/norbornene as catalyst. The …
Number of citations: 9 www.sciencedirect.com
JC Martin, TM Balthazor - Journal of the American Chemical …, 1977 - ACS Publications
The first optically active sulfurane,(+)-1-chloro-3, 3-dimethyl-1-phenyl [3Af-2, 1-benzoxathiole](4), is synthesized with known absolute configuration, in 95% optical purity by treatment of (…
Number of citations: 110 pubs.acs.org
D Chen, Y Zhang, X Pan, F Wang… - Advanced Synthesis & …, 2018 - Wiley Online Library
A new rosin‐based amphiphile enables the oxidation of tertiary aromatic alcohols in water under mild conditions. The oxidation process is mediated by β‐scission of alkoxy radicals. Our …
Number of citations: 26 onlinelibrary.wiley.com
PI Fedorov, TP Fedorova, VP Sheverdov… - Russian Journal of …, 2016 - Springer
Precursors to terpene alcohols of the o- and p-menthane series (o-cimen-7-ol and o- and p-cimen-9-ols) were synthesized, and their reduction with lithium in ethylenediamine was …
Number of citations: 2 link.springer.com

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